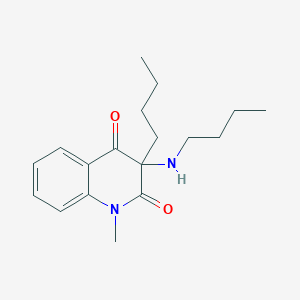

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione

Description

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is an organic compound with the molecular formula C18H26N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

CAS No. |

601520-16-5 |

|---|---|

Molecular Formula |

C18H26N2O2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3-butyl-3-(butylamino)-1-methylquinoline-2,4-dione |

InChI |

InChI=1S/C18H26N2O2/c1-4-6-12-18(19-13-7-5-2)16(21)14-10-8-9-11-15(14)20(3)17(18)22/h8-11,19H,4-7,12-13H2,1-3H3 |

InChI Key |

ZXIROBNIJWDFAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-1-methylquinoline-2,4(1H,3H)-dione with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure similar to 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione but without the butyl and butylamino substituents.

Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Quinacrine: Another antimalarial drug with a similar quinoline structure.

Uniqueness

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C23H28N2O2

Molecular Weight: 364.48 g/mol

CAS Number: 601520-17-6

The compound features a quinoline core structure with a butylamino side chain and a methyl group, which contributes to its unique biological properties.

The biological activity of 3-butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may interfere with enzymes associated with DNA replication, which is particularly relevant in cancer therapy.

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against various strains, including multidrug-resistant bacteria. It disrupts bacterial cell division by targeting the FtsZ protein, a key player in bacterial cytokinesis .

Antimicrobial Activity

Research indicates that compounds structurally related to 3-butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione demonstrate potent antibacterial effects. For example:

- In Vitro Studies: A study highlighted that quinoline derivatives showed strong antibacterial activities against strains such as MRSA and VRE. The mechanism involved disrupting the GTPase activity of FtsZ, leading to inhibited bacterial growth .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies:

- Cell Viability Assays: Studies have demonstrated that 3-butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione can induce apoptosis in cancer cells by activating caspase pathways. This suggests a promising avenue for further research in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of 3-butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Vancomycin-resistant Enterococcus faecium | 8 |

These results indicate that the compound possesses significant antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Activity

In a separate study focusing on the anticancer effects of this compound:

- Cell Lines Used: Human prostate carcinoma (PC-3) and breast cancer (MCF-7) cell lines.

- Results: The compound exhibited IC50 values of 25 µM for PC-3 cells and 30 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.